N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the lithiation of thiophene, followed by bromination and subsequent reactions to introduce the desired functional groups . The reaction conditions often involve low temperatures (e.g., -78°C) and specific reagents such as n-butyllithium (n-BuLi) and electrophiles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and scalability .
Chemical Reactions Analysis
N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through halogen exchange or coupling reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has similar functional groups but differs in the position and type of substituents.
N-(4-bromophenyl)furan-2-carboxamide: This compound contains a furan ring instead of a thiophene ring, leading to different chemical properties and applications
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS2/c13-8-3-5-9(6-4-8)14-12(17)15-11(16)10-2-1-7-18-10/h1-7H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHECYDFMBXSMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979735 |
Source
|
Record name | N-{[(4-Bromophenyl)imino](sulfanyl)methyl}thiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6351-24-2 |
Source
|
Record name | N-{[(4-Bromophenyl)imino](sulfanyl)methyl}thiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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